2-Amino-4-biphenyl-4-yl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-Amino-4-biphenyl-4-yl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 337496-54-5
VCID: VC0393495
InChI: InChI=1S/C22H18N2O2/c23-13-17-20(21-18(25)7-4-8-19(21)26-22(17)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,24H2
SMILES: C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4g/mol

2-Amino-4-biphenyl-4-yl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.: 337496-54-5

Main Products

VCID: VC0393495

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4g/mol

2-Amino-4-biphenyl-4-yl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 337496-54-5

CAS No. 337496-54-5
Product Name 2-Amino-4-biphenyl-4-yl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Molecular Formula C22H18N2O2
Molecular Weight 342.4g/mol
IUPAC Name 2-amino-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Standard InChI InChI=1S/C22H18N2O2/c23-13-17-20(21-18(25)7-4-8-19(21)26-22(17)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,24H2
Standard InChIKey VSMYMJZMJWLXIZ-UHFFFAOYSA-N
SMILES C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1
Canonical SMILES C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1
PubChem Compound 2838844
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator